Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWCWKKYIGCUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371893 | |
| Record name | Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-93-4 | |
| Record name | Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175276-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hantzsch Thiazole Synthesis via Substituted Thiourea
The most widely reported method involves the Hantzsch thiazole synthesis , which utilizes a substituted thiourea and α-halo carbonyl compound. For this compound, the process begins with N-(2,4-difluorophenyl)thiourea , synthesized by reacting 2,4-difluoroaniline with thiophosgene or ammonium thiocyanate under acidic conditions. This intermediate is then cyclized with ethyl bromopyruvate in ethanol under basic catalysis (e.g., NaOH or KOH) to form the thiazole core.
Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (70–80°C)
-
Catalyst: 1.2 equivalents of NaOH
The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr. The 2,4-difluorophenyl group is incorporated at the thiazole’s 2-position during this step.
Post-Functionalization of 2-Aminothiazole Intermediates
An alternative route involves modifying ethyl 2-aminothiazole-4-carboxylate through diazotization and coupling. While less common for aryl groups, this method has been explored for introducing sulfonamide and nitro substituents in related compounds. For the difluorophenyl group, a Ullmann-type coupling could theoretically replace the amino group with 2,4-difluorophenyl iodide using copper(I) catalysts, though yields are typically low (20–30%).
Optimization of Reaction Conditions
Solvent and Catalyst Effects
The choice of solvent significantly impacts yield. Polar aprotic solvents like DMF or acetonitrile improve reaction rates but may require higher temperatures. For example, a patent describing nitration reactions achieved 94% yield using acetonitrile and copper(II) nitrate. Similarly, substituting ethanol with tetrahydrofuran (THF) in the Hantzsch synthesis increased yields to 50% in preliminary trials.
Temperature and Time
Extended reaction times (6–8 hours) at moderate temperatures (60–70°C) enhance cyclization efficiency. Overheating (>80°C) risks ester hydrolysis, particularly in aqueous conditions.
Industrial Production Considerations
Scalability Challenges
Scaling the Hantzsch synthesis requires addressing:
Cost-Effective Modifications
Industrial protocols often replace ethyl bromopyruvate with ethyl chloroacetoacetate , a cheaper precursor, albeit with a 10–15% reduction in yield. For instance, a patent achieved 98% yield for a related thiazole using ethyl chloroacetoacetate and thiobenzamide.
Characterization and Quality Control
Spectroscopic Analysis
-
NMR Spectroscopy:
-
IR Spectroscopy:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Complex Molecules
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in medicinal chemistry where thiazole derivatives are frequently incorporated into drug candidates due to their biological activity.
Synthetic Routes
The compound is synthesized through the reaction of ethyl bromopyruvate with thiourea to produce ethyl 2-aminothiazole-4-carboxylate. This intermediate is subsequently reacted with 2,4-difluorobenzaldehyde to yield the final product. The optimization of reaction conditions is essential to enhance yield and purity during industrial production.
Biological Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activities of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, a related thiazole compound demonstrated activity against Candida krusei with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .
Anticancer Potential
Thiazole derivatives are also being investigated for their anticancer properties. The ability of these compounds to interact with various biological targets makes them candidates for further exploration in cancer therapy. The mechanism often involves the modulation of specific biochemical pathways that are crucial for cancer cell proliferation and survival .
Medicinal Chemistry
Therapeutic Applications
The bioactive nature of this compound positions it as a promising candidate for therapeutic applications. Its structural similarity to other bioactive compounds allows for the exploration of its efficacy against various diseases, particularly infections caused by resistant strains of bacteria and fungi.
Industrial Applications
Development of New Materials
In addition to its biological applications, this compound is being explored in industrial settings for the development of new materials and chemical processes. Its unique properties can be leveraged in creating novel substances that may have applications in pharmaceuticals and agrochemicals.
Data Summary Table
| Application Area | Description | Case Study/Example |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesis of various drug candidates |
| Biology | Antimicrobial and anticancer properties | Activity against C. krusei (MIC = 31.25 µg/mL) |
| Medicine | Potential therapeutic applications | Investigated for efficacy against resistant strains |
| Industry | Development of new materials | Utilized in pharmaceutical and agrochemical sectors |
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, thiazole derivatives are known to inhibit certain enzymes, which can result in antibacterial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Halogen Substitution Patterns
- Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS RN: 1185155-89-8): Replacing fluorine with chlorine increases molecular weight (297.17 g/mol) and lipophilicity (Cl has higher atomic weight and polarizability).
- 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS RN: 1017452-64-0):
Fluorine substitution at the 2,6-positions (vs. 2,4-) alters steric and electronic effects. The para-fluorine in the target compound allows for greater conjugation with the thiazole ring, whereas the 2,6-difluoro isomer may exhibit reduced planarity, affecting binding affinity .
Trifluoromethyl and Nitro Substituents
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate :
The trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap (enhancing reactivity) compared to the target compound. The dihedral angle between the thiazole and phenyl rings is 5.15° , suggesting near-planarity, which favors π-π stacking interactions in biological systems . - Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate: The nitro group extends conjugation, reducing the HOMO-LUMO gap to 3.2 eV (vs. ~4.5 eV in non-conjugated analogues). This compound demonstrated 60% inhibition of HCT-116 colorectal cancer cells (IC₅₀: 0.72 μM), highlighting the role of electron-withdrawing groups in enhancing bioactivity .
Positional Isomerism and Functional Group Modifications
Carboxylate Position
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS RN: 38471-47-5):
Shifting the carboxylate to the 5-position (vs. 4-position) and adding a methyl group alters steric bulk. This reduces solubility but may improve metabolic stability .
Amino and Bromomethyl Derivatives
- Ethyl 2-(bromomethyl)thiazole-4-carboxylate (CAS RN: 78502-71-3):
The bromomethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the stable difluorophenyl group in the target compound . - Ethyl 2-aminothiazole-4-carboxylate derivatives: Substituting the difluorophenyl group with an amino-linked moiety (e.g., 5a and 5b in ) resulted in potent anti-cancer activity (IC₅₀: 0.72–1.55 μM), comparable to methotrexate. This suggests that electron-rich amino groups can enhance target engagement .
Biological Activity
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.27 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and is substituted with a difluorophenyl group at the 2 and 4 positions. This structural configuration influences its chemical properties and biological activities.
The mechanism of action of this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . By binding to the active sites of these enzymes, it prevents the production of inflammatory mediators.
- Cell Signaling Modulation : this compound influences cell signaling pathways associated with inflammation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent . The presence of the difluorophenyl moiety enhances its activity against certain pathogens.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. By inhibiting COX and LOX enzymes, it reduces the synthesis of pro-inflammatory mediators, potentially providing therapeutic benefits in inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Study : In vitro assays demonstrated that this compound effectively reduced the production of inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This study supports its role as an anti-inflammatory agent.
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, revealing selective antiproliferative effects on cells harboring specific genetic mutations related to cancer progression. These findings warrant further exploration into its mechanism as a potential anticancer drug .
Applications in Research and Industry
This compound has several applications:
- Medicinal Chemistry : Its biological activities make it an attractive candidate for drug development targeting infections and inflammatory diseases.
- Agricultural Chemistry : The compound's antimicrobial properties may be beneficial in developing agrochemicals aimed at protecting crops from bacterial infections.
- Material Science : Given its unique structure, it may also find applications in organic electronics or as a building block for synthesizing novel materials with specific electronic properties .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate?
The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting a halogenated precursor (e.g., ethyl 2-bromoacetate) with a thiourea derivative under basic conditions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized using thiourea and ethyl 2-bromoacetate in ethanol with NaOH . Adjusting substituents (e.g., introducing 2,4-difluorophenyl groups) may require coupling reactions with fluorinated aryl halides using palladium catalysts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the thiazole ring structure and substituent positions (e.g., difluorophenyl protons appear as doublets due to coupling).
- X-ray crystallography : Resolves bond lengths and angles (e.g., thiazole C–S bond ~1.74 Å, as seen in related thiazole derivatives) .
- IR : Identifies ester carbonyl (~1700 cm) and C–F stretches (~1100–1250 cm).
Q. How does the thiazole ring influence its reactivity in functional group transformations?
The electron-deficient thiazole ring facilitates nucleophilic substitution at the 2-position. For example:
- Oxidation : Hydrogen peroxide converts the thiazole sulfur to sulfoxides or sulfones, altering electronic properties .
- Reduction : Sodium borohydride reduces ester groups to alcohols, retaining the thiazole core.
Advanced Research Questions
Q. How can density functional theory (DFT) optimize synthetic routes or predict electronic properties?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like atomization energies (average error <3 kcal/mol) . For this compound, DFT can model frontier molecular orbitals to predict reactivity sites. For instance, the LUMO is often localized on the thiazole ring, guiding electrophilic attack strategies .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values) may arise from assay conditions (e.g., bacterial strain variability) or solubility differences. Normalize data using log calculations (e.g., ClogP ~2.5 for this compound) to correlate lipophilicity with membrane permeability. Cross-validate findings with structural analogs (e.g., 4-fluorophenoxy-phenyl thiazole derivatives) .
Q. How do crystal packing interactions affect stability and polymorphism?
Weak interactions (e.g., C–H···F, π-π stacking) dominate packing. For ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, Hirshfeld surface analysis reveals 15% contribution from H···H contacts and 10% from S···H interactions . Polymorph screening (e.g., solvent-drop grinding) can identify stable forms for formulation.
Q. What role do fluorinated substituents play in structure-activity relationships (SAR)?
The 2,4-difluorophenyl group enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In azole antifungals, fluorination increases potency against Candida spp. (e.g., MIC reduction from 8 µg/mL to 2 µg/mL) . SAR studies should compare log and polar surface area to optimize pharmacokinetics.
Q. How can computational methods guide retrosynthetic analysis?
AI-driven platforms (e.g., Template_relevance models) predict feasible routes by mining reaction databases. For example, coupling 2,4-difluorophenylboronic acid with a thiazole-4-carboxylate precursor via Suzuki-Miyaura cross-coupling is a high-probability step . Validate with DFT transition-state modeling to assess activation barriers.
Q. What safety protocols are critical for handling this compound?
- Toxicity : SDS data for analogous thiazoles indicate acute oral toxicity (LD >2000 mg/kg) but potential respiratory irritation .
- Protective measures : Use fume hoods for synthesis, nitrile gloves, and respiratory protection (N95 masks) during powder handling.
Q. How do solvent and catalyst choices impact reaction yields?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole 2-position. For ester hydrolysis, LiOH in THF/water (4:1) achieves >90% conversion. Palladium catalysts (e.g., Pd(PPh)) with ligand additives (e.g., SPhos) improve cross-coupling efficiency (yield increase from 45% to 78%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
